molecular formula C36H24N6O4 B11109307 2-(3-nitrophenyl)-4-{4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole

2-(3-nitrophenyl)-4-{4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole

Cat. No.: B11109307
M. Wt: 604.6 g/mol
InChI Key: RANJOAAIEBXABI-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-5-{4-[2-(3-Nitrophenyl)-5-Phenyl-1H-Imidazol-4-Yl]Phenyl}-4-Phenyl-1H-Imidazole is a complex organic compound featuring multiple imidazole rings and nitrophenyl groups. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-5-{4-[2-(3-Nitrophenyl)-5-Phenyl-1H-Imidazol-4-Yl]Phenyl}-4-Phenyl-1H-Imidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-5-{4-[2-(3-Nitrophenyl)-5-Phenyl-1H-Imidazol-4-Yl]Phenyl}-4-Phenyl-1H-Imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Nickel, palladium.

Major Products

The major products formed from these reactions include various substituted imidazoles and nitro derivatives, depending on the specific reaction conditions.

Scientific Research Applications

2-(3-Nitrophenyl)-5-{4-[2-(3-Nitrophenyl)-5-Phenyl-1H-Imidazol-4-Yl]Phenyl}-4-Phenyl-1H-Imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-5-{4-[2-(3-Nitrophenyl)-5-Phenyl-1H-Imidazol-4-Yl]Phenyl}-4-Phenyl-1H-Imidazole involves its interaction with specific molecular targets and pathways. The compound’s imidazole rings can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl groups may also play a role in the compound’s biological activity by participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitrophenyl)imidazoline
  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4
  • 4,5-Dihydro-2-(3-nitrophenyl)-1H-imidazole

Uniqueness

2-(3-Nitrophenyl)-5-{4-[2-(3-Nitrophenyl)-5-Phenyl-1H-Imidazol-4-Yl]Phenyl}-4-Phenyl-1H-Imidazole is unique due to its complex structure, which includes multiple imidazole rings and nitrophenyl groups.

Properties

Molecular Formula

C36H24N6O4

Molecular Weight

604.6 g/mol

IUPAC Name

2-(3-nitrophenyl)-4-[4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-5-phenyl-1H-imidazole

InChI

InChI=1S/C36H24N6O4/c43-41(44)29-15-7-13-27(21-29)35-37-31(23-9-3-1-4-10-23)33(39-35)25-17-19-26(20-18-25)34-32(24-11-5-2-6-12-24)38-36(40-34)28-14-8-16-30(22-28)42(45)46/h1-22H,(H,37,39)(H,38,40)

InChI Key

RANJOAAIEBXABI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C5=C(N=C(N5)C6=CC(=CC=C6)[N+](=O)[O-])C7=CC=CC=C7

Origin of Product

United States

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